Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate

Descripción

Structural Characteristics and Nomenclature

IUPAC Nomenclature and Systematic Identification

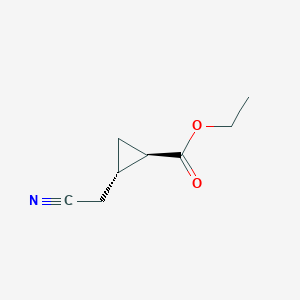

The systematic IUPAC name for this compound is ethyl (1R,2S)-2-(cyanomethyl)cyclopropane-1-carboxylate . This nomenclature reflects:

- The ethyl ester group at position 1 of the cyclopropane ring.

- The cyanomethyl substituent at position 2.

- The trans stereochemistry, where the ester and cyanomethyl groups occupy opposite faces of the cyclopropane plane.

The molecular formula is C₈H₁₁NO₂ , with a molecular weight of 153.18 g/mol . Its InChIKey (MANVJJFBBHUGPY-RNFRBKRXSA-N ) and SMILES notation (CCOC(=O)[C@@H]1C[C@H]1CC#N ) further specify the stereochemical configuration.

Molecular Geometry and Cyclopropane Ring Strain Analysis

The cyclopropane ring imposes significant angle strain due to its 60° bond angles , far from the ideal tetrahedral angle of 109.5°. Key geometric features include:

- C-C bond lengths : ~151 pm (shorter than typical C-C single bonds).

- Torsional strain : All C-H bonds are eclipsed, contributing ~27.6 kcal/mol of total ring strain.

Table 1: Cyclopropane Ring Strain Compared to Other Cycloalkanes

| Cycloalkane | Bond Angle (°) | Total Ring Strain (kcal/mol) |

|---|---|---|

| Cyclopropane | 60 | 27.6 |

| Cyclobutane | 90 | 26.3 |

| Cyclopentane | 108 | 6.5 |

| Cyclohexane | 109.5 | 0 |

The strained geometry enhances reactivity, making the compound prone to ring-opening reactions.

Stereochemical Configuration (Trans Isomerism)

The trans designation refers to the spatial arrangement of the ester and cyanomethyl groups across the cyclopropane plane. Key stereochemical attributes:

- Absolute configuration : (1R,2S) based on Cahn-Ingold-Prelog priorities.

- Chirality : The compound is chiral due to two stereogenic centers (C1 and C2).

- Enantiomers : The (1R,2S) and (1S,2R) forms are non-superimposable mirror images.

The trans isomer’s stability is influenced by reduced steric hindrance between substituents compared to the cis form.

Comparative Analysis of Cis-Trans Isomeric Forms

The cis isomer (ethyl (1S,2S)-2-(cyanomethyl)cyclopropane-1-carboxylate , CAS 84673-47-2) differs in substituent orientation.

Table 2: Cis vs. Trans Isomer Properties

The trans isomer’s lower steric strain makes it more thermally stable and synthetically accessible.

Propiedades

IUPAC Name |

ethyl (1R,2S)-2-(cyanomethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8(10)7-5-6(7)3-4-9/h6-7H,2-3,5H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANVJJFBBHUGPY-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate is a compound with notable potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Structural Characteristics

This compound features a cyclopropane ring with a carboxylate group and a cyanomethyl substituent. Its molecular formula is C_8H_11NO_2, with a molecular weight of approximately 153.18 g/mol. The compound's unique stereochemistry contributes to its reactivity and potential biological interactions.

| Property | Detail |

|---|---|

| Molecular Formula | C_8H_11NO_2 |

| Molecular Weight | 153.18 g/mol |

| Functional Groups | Carboxylate, Cyanomethyl |

| Structural Features | Cyclopropane ring |

Synthesis Pathways

The synthesis of this compound typically involves several steps, including the formation of the cyclopropane ring and the introduction of the cyanomethyl and carboxylate groups. The synthesis can be complex due to the need for specific reagents and conditions to ensure the desired stereochemistry is achieved.

Pharmacological Interactions

Preliminary studies indicate that this compound may interact with orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. This suggests potential applications in treating disorders related to these pathways, such as obesity or sleep disorders. Further investigations into its binding affinity and mechanism of action are necessary to elucidate its pharmacological properties.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes. For instance, its structural features allow it to bind effectively to active sites of target proteins, potentially modulating their activity. Specific studies have demonstrated its inhibitory effects on acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism .

Case Studies

- Orexin Receptor Antagonism : A study investigated the interaction of this compound with orexin receptors. Results suggested that the compound could serve as a selective antagonist, influencing sleep-wake cycles in animal models.

- ACC Inhibition : Research focused on the compound's role as an ACC inhibitor revealed promising results in reducing lipid synthesis in HepG2 cells, highlighting its potential use in metabolic disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl (1S,2S)-2-(cyanomethyl)cyclopropane-1-carboxylate | Similar cyanomethyl and carboxylate groups | Different stereochemistry affecting reactivity |

| Ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate | Contains cis configuration at the cyclopropane ring | Different stereochemical properties |

| This compound | Contains trans configuration at the cyclopropane ring | Impacts on physical properties and reactivity |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate has the molecular formula and a molecular weight of approximately 153.18 g/mol. The compound features a cyclopropane ring with a cyanomethyl group and an ethyl ester, which contribute to its unique chemical behavior.

Medicinal Chemistry

This compound has shown promise as a modulator of enzymatic activity. Its structural features enable effective binding to active sites on enzymes, potentially inhibiting or modulating their activity. This characteristic makes it valuable in drug design, particularly for targeting metabolic pathways related to diseases.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions, including:

- Cycloaddition Reactions: this compound can participate in [5+2] cycloadditions, facilitating the synthesis of complex natural products and pharmaceuticals.

- Functional Group Transformations: The presence of the cyanomethyl group allows for further functionalization, leading to diverse derivatives that can be tailored for specific applications.

Agricultural Chemistry

Research indicates that compounds similar to this compound exhibit insecticidal properties. Studies have shown that derivatives can effectively control pests such as rice stem borers and carmine mites when used as acaricides or insecticides.

Enzymatic Activity Modulation

A study evaluated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could significantly inhibit enzyme activity, suggesting its potential role as a therapeutic agent in metabolic disorders (source: ).

Insecticidal Efficacy

In agricultural trials, formulations containing this compound demonstrated high efficacy against various insect pests. For instance, a study reported 100% mortality in larvae of Chilo suppressalis when exposed to a diluted solution containing the compound (source: ).

Comparative Analysis with Analogous Compounds

The following table summarizes key structural features and applications of this compound compared to related compounds:

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Trans configuration; cyanomethyl group | Medicinal chemistry, organic synthesis, agricultural chemistry |

| Ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate | Cis configuration; cyanomethyl group | Similar applications with different reactivity |

| Methyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate | Methyl ester instead of ethyl ester | Variation in solubility and reactivity |

Comparación Con Compuestos Similares

Comparison with Similar Cyclopropane Derivatives

Substituent-Specific Comparisons

Aromatic vs. Aliphatic Substituents

- Ethyl trans-2-(4-methoxyphenyl)cyclopropane-1-carboxylate (CAS: 6142-64-9): Structure: Trans-2-(4-methoxyphenyl) and 1-ethyl ester. Molecular weight: 220.26 g/mol. Key differences: The methoxyphenyl group is electron-donating, enhancing resonance stabilization. This compound exhibits higher lipophilicity (logP ≈ 3.2) compared to the cyanomethyl analogue (logP ≈ 1.5) . Applications: Used in asymmetric cyclopropanation reactions with dirhodium catalysts, yielding 58% enantiomeric excess (ee) in certain cases .

- Ethyl 1-(4-methylbenzyl)-2-(4-nitrophenyl)cyclopropane-1-carboxylate: Structure: Nitrophenyl (electron-withdrawing) and 4-methylbenzyl substituents. Key differences: The nitro group (-NO₂) increases electrophilicity, making this compound more reactive in SNAr reactions. However, it has lower thermal stability (decomposition at 120°C) compared to the cyanomethyl derivative .

Electron-Withdrawing Functional Groups

- Ethyl 2-((N,N4-dimethylphenyl)sulfonamido)cyclopropane-1-carboxylate: Structure: Sulfonamido group at the 2-position. Synthesis: Prepared via copper-catalyzed cyclopropanation, yielding 72% with trans-selectivity . Key differences: The sulfonamido group enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO) compared to the cyanomethyl analogue .

- Ethyl 1-(chlorocarbonyl)-2,2-dimethylcyclopropanecarboxylate: Structure: Chlorocarbonyl and dimethyl groups. Key differences: The chlorocarbonyl group enables facile nucleophilic acyl substitution, whereas the cyanomethyl group favors cyano-based transformations (e.g., hydrolysis to carboxylic acids) .

Stereochemical Comparisons

Cis vs. Trans Isomers

- Ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate (CAS: 84673-47-2): Key differences: The cis isomer exhibits a 10°C lower melting point than the trans isomer due to reduced crystal packing efficiency. Diastereoselectivity in synthesis is highly catalyst-dependent; rhodium catalysts yield trans isomers, while palladium precatalysts may favor cis forms .

Organometallic Analogues

Ethyl 2-(trimethylstannyl)cyclopropane-1-carboxylate :

Ethyl 2-(trimethylsilyl)cyclopropane-1-carboxylate :

- Structure : Trimethylsilyl (-SiMe₃) substituent.

- Key differences : The silyl group offers steric protection for the cyclopropane ring, enhancing stability under acidic conditions .

Métodos De Preparación

Formation of Tetrahydrothiophenium Salt (Intermediate)

- Reagents:

- Tetrahydrothiophene

- Ester of haloacetic acid (e.g., ethyl bromoacetate or ethyl chloroacetate)

- Solvent: Inert solvents such as acetone, methyl ethyl ketone, chloroform, or ethylene dichloride

- Conditions:

- Temperature: 15–35°C (preferably 20–25°C)

- Reaction Time: 1 to 3 days or until completion

- Outcome: Formation of 1-(carbalkoxymethyl)tetrahydrothiophenium halide salts (Formula V), which are stable intermediates.

Generation of Tetrahydrothiophenium Ylide

- Reagents:

- Tetrahydrothiophenium salt from step 3.1

- Aqueous base such as sodium hydroxide, potassium hydroxide, or potassium carbonate

- Solvent: Methylene chloride, ethylene dichloride, or chloroform

- Conditions:

- Temperature: 10–50°C (preferably 15–25°C)

- Reaction Time: 10 minutes to 16 hours (preferably 10 minutes to 3 hours)

- Outcome: Formation of tetrahydrothiophenium carboxymethylide ester (Formula VI), the reactive ylide species used for cyclopropanation.

Cyclopropanation Reaction

- Reagents:

- Tetrahydrothiophenium ylide (Formula VI)

- Activated olefin with substituents promoting nucleophilic addition (e.g., acrylonitrile or related derivatives)

- Conditions:

- Temperature: 25–100°C (preferably 25–50°C)

- Reaction Time: Sufficient to maximize yield, typically several hours

- Outcome: Formation of cyclopropane carboxylic acid esters including this compound (Formula IV) with high stereoselectivity favoring the trans isomer.

Reaction Scheme Summary

| Step | Reactants | Conditions | Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Tetrahydrothiophene + Ethyl haloacetate | 15–35°C, 1–3 days, inert solvent | Tetrahydrothiophenium halide salt (V) | Stable salt formation |

| 2 | Salt (V) + Aqueous base | 10–50°C, 10 min–16 h | Tetrahydrothiophenium ylide (VI) | Reactive ylide species |

| 3 | Ylide (VI) + Activated olefin | 25–100°C, several hours | This compound (IV) | Cyclopropanation, trans isomer favored |

Analytical and Characterization Data

Purity: Commercial samples typically exhibit 97% purity, suitable for further synthetic applications.

Research Findings and Optimization

The tetrahydrothiophenium salts used as precursors are thermally stable and can reversibly decompose and reform, providing advantages in handling and storage.

The cyclopropanation reaction efficiency depends on the nature of the olefin and reaction temperature:

The method allows for the preparation of both cis and trans isomers, but conditions and substrates can be tuned to favor the trans isomer, which is often more desirable for biological activity.

Alternative and Related Synthetic Approaches

Asymmetric synthesis methods for chiral 2-substituted cyclopropane amino acids, including related cyclopropane carboxylates, have been reported using chiral auxiliaries or catalysts, offering enantioselective access to these compounds.

Modifications of the substituents on the cyclopropane ring and ester group can be achieved by varying the starting olefins and haloacetate esters, allowing for structural diversity in the final products.

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR identify substituent positions and trans-configuration via coupling constants (e.g., J values for cyclopropane protons) .

- IR : Confirms ester (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) functional groups .

- Chiral SFC : Determines enantiomeric excess (e.e.) using columns like Lux C4 with CO2/IPA mobile phases .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

What role do enzymes play in the stereoselective synthesis of cyclopropane carboxylates, and how does this compare to traditional chemical methods?

Advanced

Enzymes like engineered P411 variants catalyze cyclopropanation via carbene transfer, offering greener alternatives with moderate stereoselectivity (e.g., 62% e.e. for cis isomers) . Traditional methods (e.g., sulfur ylide reactions) achieve higher diastereoselectivity (d.r. up to 87:13 cis:trans) but require harsh conditions and stoichiometric reagents . Computational protein design could bridge this gap by tailoring enzyme active sites for improved trans-selectivity.

How does the cyanomethyl substituent influence the reactivity of the cyclopropane ring compared to other substituents like hydroxymethyl or methyl groups?

Basic

The electron-withdrawing cyanomethyl group:

- Increases ring strain , enhancing susceptibility to nucleophilic attacks .

- Directs regioselectivity : The nitrile group stabilizes transition states in addition reactions, favoring trans-products .

In contrast, hydroxymethyl groups () enable hydrogen bonding, broadening biological interaction potential, while methyl groups () primarily sterically hinder reactions without electronic effects.

What strategies resolve data contradictions when comparing synthetic yields from different catalytic systems?

Q. Advanced

- Statistical analysis : Apply ANOVA to assess significance of yield variations across methods (e.g., enzyme vs. chemical catalysis) .

- Control experiments : Isolate variables (e.g., solvent, temperature) to identify confounding factors.

- Mechanistic studies : Use DFT calculations to model transition states and explain selectivity discrepancies .

What are the challenges in scaling up laboratory synthesis protocols for cyclopropane derivatives to industrial production?

Q. Basic

- Catalyst cost : Transition-metal catalysts (e.g., Rh) are expensive for large-scale use.

- Safety : High-pressure or cryogenic conditions (e.g., −20°C) require specialized equipment .

- Purification : Flash chromatography is impractical industrially; alternatives like crystallization or distillation must be optimized .

How do computational methods like molecular docking predict the biological interactions of cyclopropane-containing compounds?

Q. Advanced

- Docking simulations : Predict binding affinities to targets (e.g., dopamine receptors) by analyzing steric and electronic complementarity .

- MD simulations : Assess stability of ligand-receptor complexes over time, highlighting key interactions (e.g., hydrogen bonds with hydroxymethyl groups) .

- QSAR models : Relate substituent electronic parameters (e.g., Hammett σ) to bioactivity, guiding structural optimizations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.